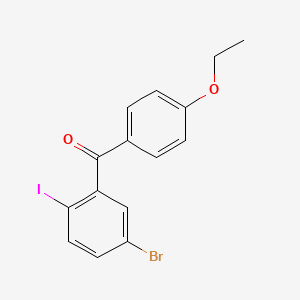
21-Dehydro-16alpha-methyl-11-oxo Prednisolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Dehydro-16alpha-methyl-11-oxo Prednisolone is a synthetic glucocorticoid and a derivative of cortisol. It is an impurity of Prednisolone, which is widely used to treat various inflammatory and autoimmune conditions.
Análisis De Reacciones Químicas
21-Dehydro-16alpha-methyl-11-oxo Prednisolone, like other glucocorticoids, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form other derivatives.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other glucocorticoid derivatives.
Aplicaciones Científicas De Investigación
21-Dehydro-16alpha-methyl-11-oxo Prednisolone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and reactions of glucocorticoids.
Biology: It is used in biological research to study the effects of glucocorticoids on cellular processes.
Medicine: It is studied for its potential therapeutic effects and as a model compound to understand the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of Prednisolone products.
Mecanismo De Acción
The mechanism of action of 21-Dehydro-16alpha-methyl-11-oxo Prednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate gene expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and other mediators .
Comparación Con Compuestos Similares
21-Dehydro-16alpha-methyl-11-oxo Prednisolone is similar to other glucocorticoids like Prednisolone, Prednisone, and Methylprednisolone. it is unique in its specific structure and the presence of the 21-dehydro and 16alpha-methyl groups, which may influence its pharmacological properties.
Similar Compounds
Propiedades
Fórmula molecular |
C22H26O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H26O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,11-12,15-16,19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 |
Clave InChI |
VOGAAQCXMFPFJO-VUOZLLHNSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)C=O)O)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)C=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


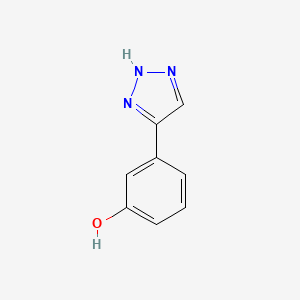
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
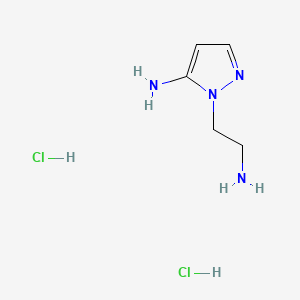
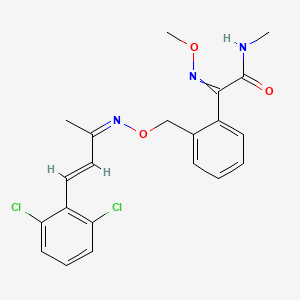
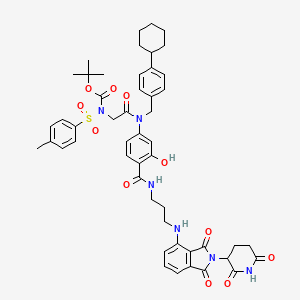
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
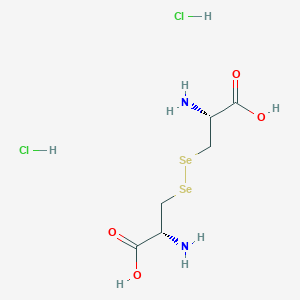
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)



